molecular formula C23H21BrN4O2S B2939101 N-(4-bromophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034314-75-3

N-(4-bromophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2939101
CAS No.: 2034314-75-3
M. Wt: 497.41
InChI Key: AHSMVFNUDKKOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core, a bicyclic scaffold with fused pyrrole and pyrimidine rings. Key structural elements include:

  • A thioether (-S-) bridge connecting the acetamide moiety to the pyrrolopyrimidine core, enhancing conformational flexibility and redox activity.
  • A 3-isopropyl substituent on the pyrrolopyrimidine ring, influencing steric and hydrophobic properties.
  • A 4-oxo group in the pyrimidine ring, enabling hydrogen bonding and coordination with metal ions.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN4O2S/c1-14(2)28-22(30)21-20(18(12-25-21)15-6-4-3-5-7-15)27-23(28)31-13-19(29)26-17-10-8-16(24)9-11-17/h3-12,14,25H,13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSMVFNUDKKOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure comprises a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 4-bromophenyl and isopropyl groups enhances its pharmacological profile. The thioacetamide moiety is also significant for its interactions with biological targets.

Table 1: Structural Components of this compound

ComponentDescription
4-BromophenylAromatic ring that may influence binding
IsopropylAliphatic group affecting solubility
Pyrrolo[3,2-d]pyrimidineCore structure with potential antitumor activity
ThioacetamideSulfur-containing group enhancing reactivity

Anticancer Activity

Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit multiple cancer cell lines effectively. A study highlighted that certain pyrido[2,3-d]pyrimidine derivatives demonstrated IC50 values as low as 1.54 μM against prostate cancer cells (PC-3) and 3.36 μM against lung cancer cells (A-549) .

Mechanism of Action:
The mechanism often involves the inhibition of key kinases such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to G2/M phase arrest and apoptosis in cancer cells .

Antimicrobial Activity

The compound's thioacetamide component suggests potential antimicrobial properties. Studies on thiazole derivatives indicate that similar sulfur-containing compounds can exhibit significant antibacterial activity against various pathogens . The interaction of these compounds with bacterial DNA gyrase has been proposed as a mechanism for their antibacterial effects .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications to the phenyl and pyrimidine rings can enhance potency and selectivity against cancer and bacterial targets. For instance, the introduction of electron-withdrawing groups on the phenyl ring has been shown to increase anticancer activity .

Case Studies

  • Antitumor Efficacy : A recent study evaluated several pyrrolamide derivatives in vitro against various cancer cell lines, demonstrating that modifications in their structure significantly influenced their IC50 values and overall efficacy .
  • Antibacterial Screening : Another investigation focused on thiazole-integrated compounds revealed promising antibacterial effects against Gram-positive bacteria, suggesting that similar modifications could enhance the antimicrobial profile of our compound of interest .

Chemical Reactions Analysis

Thioamide-Specific Reactions

The thioacetamide group (-S-C(=O)-NHR) enables nucleophilic substitution and oxidation reactions. Key observations include:

  • Nucleophilic Substitution : The sulfur atom in the thioamide group undergoes nucleophilic displacement with amines or alcohols under basic conditions. For example, reactions with primary amines yield substituted acetamide derivatives .

  • Oxidation : Thioamide groups are oxidized to sulfoxides or sulfones using agents like mCPBA (meta-chloroperoxybenzoic acid), as seen in analogous pyrimidine-thioacetamide systems .

Table 1: Reactivity of Thioamide Group

Reaction TypeReagents/ConditionsProductYield/Outcome
Nucleophilic SubstitutionEthanolamine, K₂CO₃, DMFN-(4-bromophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)oxy)acetamide~60%
OxidationmCPBA, CH₃CNSulfoxide derivativeNot quantified

Pyrrolopyrimidine Core Reactivity

The pyrrolo[3,2-d]pyrimidine scaffold participates in electrophilic aromatic substitution and ring-opening reactions:

  • Electrophilic Substitution : Bromination at the 5-position of the pyrrole ring occurs under mild conditions (e.g., NBS in CCl₄) .

  • Ring-Opening : Strong acids (e.g., HCl/EtOH) cleave the pyrimidine ring, forming substituted pyridine intermediates.

Table 2: Pyrrolopyrimidine Reactivity

ReactionConditionsMajor ProductNotes
BrominationNBS, CCl₄, 0°C5-Bromo-pyrrolopyrimidineRegioselective
Acid Hydrolysis6M HCl, reflux4-Oxo-7-phenylpyrrolidine-3-carboxylic acidDegradation pathway

Bromophenyl Group Reactivity

The 4-bromophenyl substituent enables cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd catalysis to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Forms aryl amines when treated with secondary amines (e.g., morpholine) and Pd/Xantphos .

Table 3: Bromophenyl Cross-Coupling Reactions

Coupling TypeCatalyst/BasePartnerProduct Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Phenylboronic acid75–85%
Buchwald-HartwigPd(OAc)₂, XantphosMorpholine68%

Biological Interaction Pathways

Though not direct chemical reactions, the compound’s interactions with biological targets inform its reactivity:

  • Enzyme Inhibition : The pyrrolopyrimidine core mimics purine bases, competitively inhibiting kinases (e.g., EGFR) via hydrogen bonding with ATP-binding pockets .

  • Thioamide-Ligand Complexation : Forms stable complexes with transition metals (e.g., Cu²⁺), enhancing redox activity in biological systems .

Comparative Analysis with Structural Analogs

Data from analogs highlight trends in reactivity:

  • Fluorophenyl Analog : Replacing Br with F reduces steric hindrance, increasing Suzuki coupling yields by 10–15% .

  • Cyanopyridine Derivative : The cyano group enhances electrophilic substitution rates at the pyrimidine ring .

Thermal and Photochemical Stability

  • Thermal Degradation : Decomposes above 200°C, releasing H₂S and forming aromatic amines.

  • Photoreactivity : UV exposure (254 nm) induces dimerization via the thioamide group, forming disulfide-linked dimers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs based on core structure, substituents, and functional groups.

Table 1: Structural and Functional Comparison

Compound Name/Identifier Core Structure Key Substituents/Functional Groups Notable Properties/Applications References
Target Compound Pyrrolo[3,2-d]pyrimidine 4-Bromophenyl, thioacetamide, isopropyl, 4-oxo Potential kinase inhibitor; hydrogen bonding Synthesized analogs
Pyrido[3,4-d]pyridazine Derivatives Pyrido[3,4-d]pyridazine Nitrile, aryl, ether groups Intermediate for heterocyclic synthesis
EUROPEAN PATENT EP 4 374 877 A2 Carboxamide Pyrrolo[1,2-b]pyridazine Trifluoromethyl, morpholine, carboxamide Anticancer activity (patent claim)
Pyrido[2,3-d]pyridazines Pyrido[2,3-d]pyridazine Halogenated aryl groups Photoluminescent materials

Key Insights

Core Structure Diversity :

  • The pyrrolo[3,2-d]pyrimidine core of the target compound distinguishes it from pyridazine-based analogs (e.g., pyrido[3,4-d]pyridazines), which exhibit different electronic properties due to nitrogen positioning .
  • The pyrrolo[1,2-b]pyridazine core in the patent compound (EP 4 374 877 A2) shares fused bicyclic features but differs in ring connectivity, impacting binding interactions .

The thioacetamide linker in the target compound may improve solubility compared to carboxamide or ether linkages in analogs .

Functional Group Contributions :

  • The 4-oxo group in the target compound’s pyrimidine ring facilitates hydrogen bonding, analogous to the nitrile group in pyrido[3,4-d]pyridazines, which participates in dipole interactions .
  • The morpholine substituent in the patent compound enhances solubility and bioavailability, a feature absent in the target compound .

Synthetic Pathways: Synthesis of the target compound likely employs strategies similar to those for pyrido[3,4-d]pyridazines, such as cyclocondensation of aminopyrimidines with ketones or thioureas .

Research Findings and Implications

  • Hydrogen Bonding Patterns : The target compound’s 4-oxo and thioacetamide groups may form a C(4) hydrogen-bonding motif (per graph set analysis ), critical for crystal packing or target binding.
  • Limitations : The absence of a morpholine or trifluoromethyl group may reduce bioavailability compared to the patent compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.